molecular formula C10H8Cl2N2 B14011847 5,7-Dichloro-2-ethyl-1,6-naphthyridine

5,7-Dichloro-2-ethyl-1,6-naphthyridine

Cat. No.: B14011847
M. Wt: 227.09 g/mol
InChI Key: NCMPLDKWBSAEAB-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-ethyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. . The presence of chlorine atoms and an ethyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-ethyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,5-dichloropyridine with suitable reagents to form the naphthyridine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-ethyl-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted naphthyridines, while oxidation reactions can produce naphthyridine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-ethyl-1,6-naphthyridine is unique due to the presence of chlorine atoms and an ethyl group, which enhance its reactivity and potential for various applications. Its specific substitution pattern also contributes to its distinct biological activities compared to other naphthyridines .

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

5,7-dichloro-2-ethyl-1,6-naphthyridine

InChI

InChI=1S/C10H8Cl2N2/c1-2-6-3-4-7-8(13-6)5-9(11)14-10(7)12/h3-5H,2H2,1H3

InChI Key

NCMPLDKWBSAEAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=NC(=C2C=C1)Cl)Cl

Origin of Product

United States

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